

# An In-depth Technical Guide to Propipocaine: Chemical Structure, Properties, and Analysis

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## Compound of Interest

Compound Name: *Propipocaine*

Cat. No.: *B1196475*

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Introduction: **Propipocaine**, also known as Falicain, is a local anesthetic belonging to the  $\beta$ -aminoketone class of compounds.<sup>[1][2]</sup> Its chemical architecture is characterized by a lipophilic aromatic group, an intermediate ketone linkage, and a hydrophilic tertiary amine, a structure that is critical for its anesthetic potency and duration of action.<sup>[1]</sup> This technical guide provides a comprehensive overview of **propipocaine**'s chemical structure, physicochemical properties, mechanism of action, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Structure

The molecular structure of **propipocaine** is fundamental to its function as a local anesthetic. It consists of three key domains: a 4-propoxyphenyl group serving as the lipophilic moiety, a piperidine ring as the hydrophilic tertiary amine, and a ketone group acting as an intermediate linker.<sup>[1]</sup>

Identifier	Value
IUPAC Name	3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride[3]
Synonyms	Propipocaine hydrochloride, Falicain, Propiocaine Hydrochloride[3][4]
CAS Number	1155-49-3 (Hydrochloride Salt)[2][3][4], 3670-68-6 (Parent Compound)[2][3][5]
Molecular Formula	C <sub>17</sub> H <sub>26</sub> ClNO <sub>2</sub> (Hydrochloride Salt)[3][4], C <sub>17</sub> H <sub>25</sub> NO <sub>2</sub> (Parent Compound)[2]
Molecular Weight	311.85 g/mol (Hydrochloride Salt)[2][4], 275.39 g/mol (Parent Compound)[2]
InChIKey	SLARELGEGUUVPI-UHFFFAOYSA-N[1][4]
Canonical SMILES	<chem>CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl</chem> [4]

## Physicochemical Properties

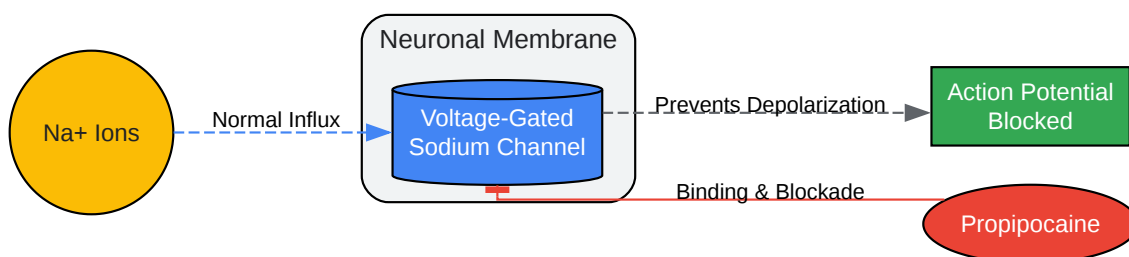
The physical and chemical properties of **propipocaine** hydrochloride influence its formulation, stability, and pharmacokinetic profile.

Property	Value	Reference
Appearance	Crystalline solid powder	[2][4]
Melting Point	166 °C	[2]
Boiling Point	411.4 °C at 760 mmHg	[5]
Solubility	Soluble in water, alcohol, acetone, and DMSO	[2][4]
Density	1.027 g/cm <sup>3</sup>	[5]
Flash Point	202.6 °C	[5]
Predicted XlogP	3.3	[6]

## Pharmacology and Mechanism of Action

**Propipocaine** is classified as a local anesthetic.[2] Its primary mechanism of action, consistent with other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal membranes of nerve fibers.[1]

By reversibly binding to the VGSCs, **propipocaine** inhibits the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. This action prevents the generation and conduction of nerve impulses, resulting in a temporary loss of sensation in the area of application.[1] The lipid solubility of **propipocaine**, influenced by its 4-propoxyphenyl group, is a key determinant of its potency, as it facilitates the drug's ability to partition into the nerve membrane and access its binding site on the sodium channel.[1]



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Caption: Mechanism of action for **Propipocaine**.

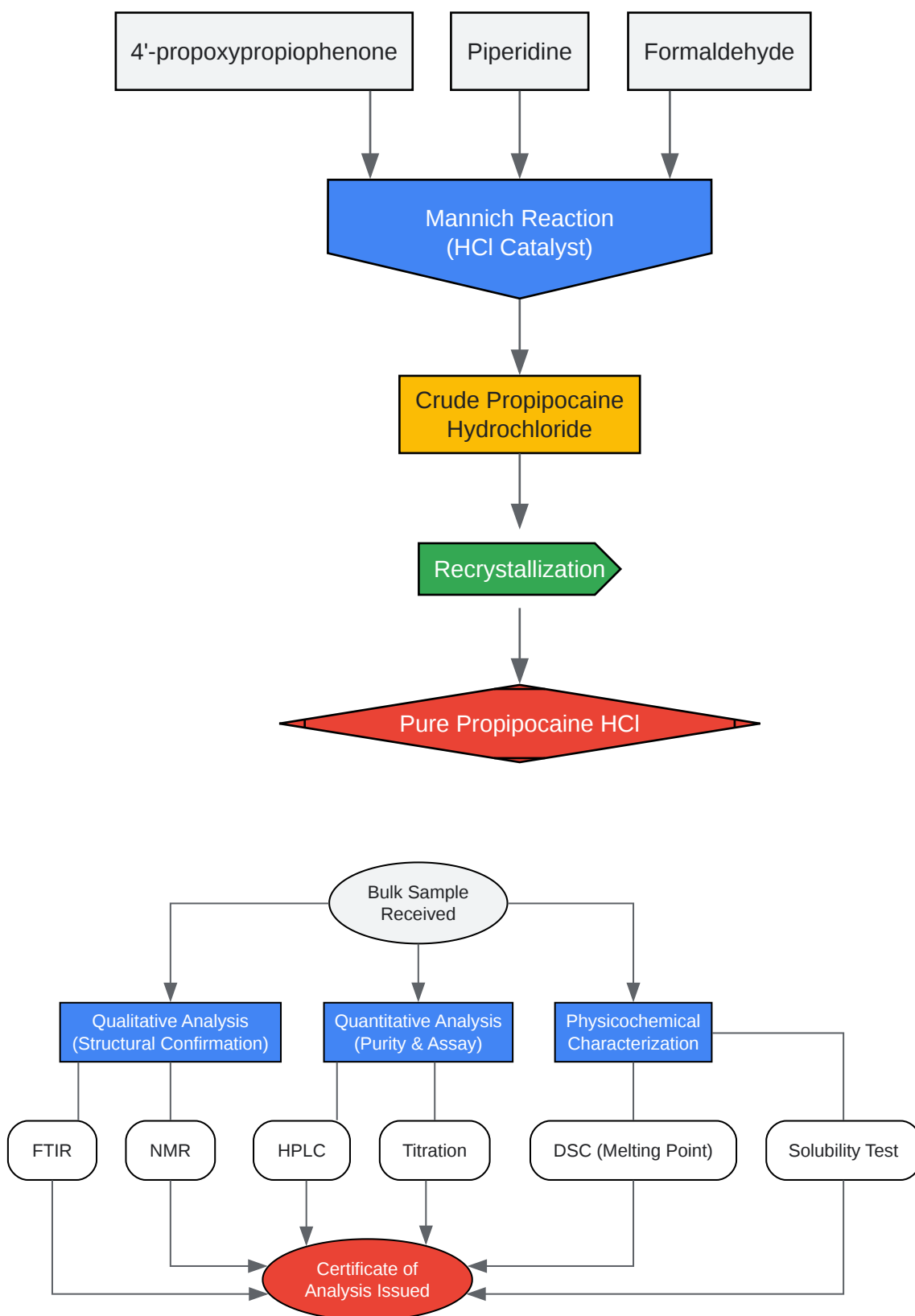
## Synthesis and Analytical Methodologies

### Synthesis

The primary route for synthesizing **propipocaine** hydrochloride is the Mannich reaction.[1] This well-established method involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The key reactants are 4'-propoxypropiophenone, which provides the core ketone structure; piperidine, which acts as the secondary amine; and formaldehyde, which supplies the methylene bridge.[1] The reaction is typically catalyzed by an acid, such as

hydrochloric acid, which also facilitates the formation of the final hydrochloride salt.<sup>[1]</sup>

Purification is commonly achieved through recrystallization.<sup>[1]</sup>



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## References

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